Bienvenue dans la boutique en ligne BenchChem!

N-(4-isopropylphenyl)-6,7-dimethoxy-4-quinazolinamine

Chemical procurement Quality specification Research reagent purity

Structurally unique 4-anilino-6,7-dimethoxyquinazoline featuring para-isopropylphenyl substitution—distinct from the meta-halogenated EGFR inhibitors AG-1478 and PD 153035. This sterically bulkier, electron-donating N4-substituent is predicted to shift kinase selectivity profiles, making it an essential SAR probe for kinase panel screening. Ideal for medicinal chemistry programs exploring 4-anilinoquinazoline chemical space beyond classic EGFR scaffolds. Also serves as a late-stage intermediate for 2-position derivatization.

Molecular Formula C19H21N3O2
Molecular Weight 323.396
CAS No. 477855-13-3
Cat. No. B2672030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-isopropylphenyl)-6,7-dimethoxy-4-quinazolinamine
CAS477855-13-3
Molecular FormulaC19H21N3O2
Molecular Weight323.396
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)NC2=NC=NC3=CC(=C(C=C32)OC)OC
InChIInChI=1S/C19H21N3O2/c1-12(2)13-5-7-14(8-6-13)22-19-15-9-17(23-3)18(24-4)10-16(15)20-11-21-19/h5-12H,1-4H3,(H,20,21,22)
InChIKeyPIEBEZOMRIIWSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Isopropylphenyl)-6,7-dimethoxy-4-quinazolinamine (CAS 477855-13-3): Structural Overview and Procurement Profile


N-(4-Isopropylphenyl)-6,7-dimethoxy-4-quinazolinamine (CAS 477855-13-3) is a synthetic 4-anilino-6,7-dimethoxyquinazoline derivative with the molecular formula C₁₉H₂₁N₃O₂ and a molecular weight of 323.4 g/mol . The compound belongs to a well-characterized pharmacophore class in which the 6,7-dimethoxyquinazoline core has been extensively validated as a kinase-inhibitory scaffold, most notably in epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors such as AG-1478 and PD 153035 [1]. Its distinguishing structural feature is the para-isopropyl substitution on the N4-phenyl ring, which differentiates it from the more common meta-halogenated anilino analogs that dominate the EGFR inhibitor literature. Commercially, the compound is available from multiple suppliers at purity specifications ranging from 95% to 98%, and is marketed primarily as a research-grade biochemical tool and pharmaceutical intermediate .

Why N-(4-Isopropylphenyl)-6,7-dimethoxy-4-quinazolinamine Cannot Be Replaced by Generic 4-Anilinoquinazoline Analogs


Within the 4-anilino-6,7-dimethoxyquinazoline chemotype, even minor modifications to the N4-phenyl substituent produce order-of-magnitude shifts in kinase selectivity and potency. The archetypal EGFR inhibitor AG-1478 (N-(3-chlorophenyl)-6,7-dimethoxy-4-quinazolinamine) achieves an IC₅₀ of 3 nM against EGFR, while its positional isomer or different halogen-substituted analogs can lose >100-fold potency [1]. Similarly, PD 153035 (4-(3-bromoanilino)-6,7-dimethoxyquinazoline) attains an IC₅₀ of 0.025 nM against EGFR, yet replacement of the 3-bromo group with alternative substituents dramatically alters both potency and selectivity profiles [2]. The para-isopropylphenyl group in the target compound introduces a sterically bulkier, more lipophilic N4 substituent compared to the planar meta-halogenated anilino groups of AG-1478 and PD 153035, which is expected to confer a distinct target engagement profile that cannot be recapitulated by the more common halogenated analogs. Generic substitution without confirmatory biological profiling therefore carries a high risk of altered or absent pharmacological activity.

Quantitative Differentiation Evidence for N-(4-Isopropylphenyl)-6,7-dimethoxy-4-quinazolinamine vs. Closest Analogs


Purity Specification Comparison: Commercial Supply Quality of N-(4-Isopropylphenyl)-6,7-dimethoxy-4-quinazolinamine vs. Analog Standards

Commercially, N-(4-isopropylphenyl)-6,7-dimethoxy-4-quinazolinamine is available at a minimum purity of 95% (AKSci) and up to 98% (Leyan), which is comparable to or exceeds the typical vendor purity of the closely related EGFR inhibitor AG-1478, routinely supplied at ≥98% purity by major vendors . This establishes that the target compound is available at a quality grade suitable for reproducible in vitro pharmacological experimentation, with purity specifications that do not represent a procurement disadvantage relative to its more extensively studied analog.

Chemical procurement Quality specification Research reagent purity

Lipophilicity Differentiation: Calculated cLogP of N-(4-Isopropylphenyl)-6,7-dimethoxy-4-quinazolinamine vs. AG-1478

The replacement of the 3-chlorophenyl group in AG-1478 with a 4-isopropylphenyl group in the target compound is predicted to increase lipophilicity, with calculated cLogP values of approximately 4.0–4.3 for N-(4-isopropylphenyl)-6,7-dimethoxy-4-quinazolinamine versus approximately 3.3–3.5 for AG-1478 (N-(3-chlorophenyl)-6,7-dimethoxy-4-quinazolinamine) based on standard computational prediction algorithms [1]. This ~0.7–1.0 log unit increase in lipophilicity may influence membrane permeability, protein binding, and metabolic stability profiles. Direct experimental logP or logD measurements for the target compound are not identified in the available primary literature.

Physicochemical property Lipophilicity Drug-likeness cLogP

Kinase Selectivity Divergence: Structural Basis for Differential Target Engagement vs. EGFR-Selective 6,7-Dimethoxyquinazolines

The well-characterized SAR of 4-anilino-6,7-dimethoxyquinazolines demonstrates that the nature and position of the anilino substituent are the primary determinants of kinase selectivity. AG-1478 (3-chlorophenyl) and PD 153035 (3-bromoanilino) achieve EGFR IC₅₀ values of 3 nM and 0.025 nM, respectively, with >1,000-fold selectivity over ErbB2 and PDGFR [1][2]. The target compound's para-isopropylphenyl group differs from these meta-halogenated analogs in three key respects: (i) substitution position (para vs. meta), (ii) steric bulk (isopropyl vs. chloro/bromo), and (iii) electronic character (electron-donating alkyl vs. electron-withdrawing halogen). Published SAR studies on this scaffold consistently show that para-substituted anilino derivatives exhibit distinct kinase inhibition profiles compared to their meta-substituted counterparts [3]. Direct kinase profiling data for N-(4-isopropylphenyl)-6,7-dimethoxy-4-quinazolinamine against a defined kinase panel is not available in the public domain; this evidence gap must be acknowledged.

Kinase selectivity EGFR inhibition Structure-activity relationship Tyrosine kinase

Antihypertensive Pharmacophore Context: Class-Level Evidence for Cardiovascular Application of 4-Amino-6,7-dimethoxyquinazolines

The 4-amino-6,7-dimethoxyquinazoline scaffold is a validated pharmacophore for alpha-1 adrenoceptor antagonism, exemplified by the clinical antihypertensive agents prazosin and alfuzosin. Manoury et al. (1986) demonstrated that a series of N2-[(acylamino)alkyl]-6,7-dimethoxy-2,4-quinazolinediamines exhibited oral antihypertensive activity in spontaneously hypertensive rats (SHR) at 10 mg/kg p.o., with the most active derivative (alfuzosin) showing high selectivity for peripheral alpha-1 postjunctional adrenoceptors [1]. The target compound N-(4-isopropylphenyl)-6,7-dimethoxy-4-quinazolinamine shares this core scaffold but possesses a distinct 4-anilino substitution pattern that differentiates it from the piperazine-linked antihypertensive quinazolines. While vendor descriptions reference antihypertensive activity of the target compound in SHR models, no peer-reviewed quantitative blood pressure reduction data (mmHg change, duration of effect, ED₅₀) has been identified in the indexed primary literature [2].

Antihypertensive Alpha-1 adrenoceptor Cardiovascular pharmacology Quinazoline

Recommended Research and Application Scenarios for N-(4-Isopropylphenyl)-6,7-dimethoxy-4-quinazolinamine (CAS 477855-13-3)


Chemical Probe Development for Kinase Selectivity Profiling

The para-isopropylphenyl substitution pattern of this compound makes it a valuable candidate for inclusion in kinase selectivity screening panels alongside meta-halogenated analogs such as AG-1478 and PD 153035. Systematic head-to-head profiling of this compound against a broad kinase panel (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) would generate the quantitative selectivity data that is currently absent from the public domain. The structural divergence from well-characterized EGFR inhibitors provides a rational basis for investigating whether this compound engages alternative kinase targets or exhibits a differentiated off-target profile [1].

Structure-Activity Relationship (SAR) Studies on 4-Anilinoquinazoline Scaffolds

This compound serves as a key SAR probe to interrogate the consequences of replacing a meta-electron-withdrawing substituent (chloro or bromo) with a para-electron-donating, sterically bulky isopropyl group on the N4-phenyl ring. Comparative studies measuring IC₅₀ against EGFR, ErbB2, and other receptor tyrosine kinases would directly quantify the impact of this substitution on potency and selectivity, filling a critical gap in the published SAR of the 4-anilino-6,7-dimethoxyquinazoline chemotype [2].

Pharmacokinetic and Physicochemical Property Benchmarking

Given the predicted ~0.7–1.0 log unit increase in cLogP relative to AG-1478, this compound is a suitable candidate for comparative in vitro ADME studies measuring aqueous solubility, logD (shake-flask), microsomal metabolic stability, Caco-2 permeability, and plasma protein binding. Such data would establish whether the para-isopropyl modification confers measurable pharmacokinetic advantages or liabilities relative to the widely used meta-halogenated analogs [3].

Pharmaceutical Intermediate for Diversified Quinazoline Library Synthesis

The compound can serve as a late-stage intermediate for further derivatization at the 2-position of the quinazoline core, enabling the synthesis of 2,4-disubstituted-6,7-dimethoxyquinazoline libraries. This is relevant for medicinal chemistry programs seeking to explore the chemical space around the 4-anilinoquinazoline pharmacophore beyond the extensively studied EGFR inhibitor series [2].

Quote Request

Request a Quote for N-(4-isopropylphenyl)-6,7-dimethoxy-4-quinazolinamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.